molecular formula C23H15N3O5S2 B2381256 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 476367-97-2

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2381256
CAS No.: 476367-97-2
M. Wt: 477.51
InChI Key: WSZZLKYIQKWGSX-UHFFFAOYSA-N
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Description

This compound features a benzo[b]thiophene core substituted with a nitro group at position 5 and a carboxamide linkage to a thiophene derivative. The thiophene moiety is further modified with a benzodioxolylmethyl group, a cyano group at position 3, and a methyl group at position 3. The synthesis likely involves coupling reactions, such as HATU-mediated amide bond formation, as seen in analogous compounds .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O5S2/c1-12-16(10-24)23(33-20(12)7-13-2-4-17-18(6-13)31-11-30-17)25-22(27)21-9-14-8-15(26(28)29)3-5-19(14)32-21/h2-6,8-9H,7,11H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZZLKYIQKWGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Approach 1: Thiophene Core Assembly

The first synthetic approach involves construction of the thiophene core with subsequent functionalization:

Step 1: Preparation of the thiophene core

A cyano-substituted thiophene core can be prepared by adapting the methodology described in search result #15, which details the synthesis of 2,5-disubstituted thiophene compounds:

3-Cyano-4-methylthiophene-2-carboxylate + alkylation reagent → 
3-Cyano-5-halo-4-methylthiophene-2-carboxylate

Synthesis of 5-Nitrobenzo[b]thiophene-2-carboxylic Acid

The preparation of 5-nitrobenzo[b]thiophene-2-carboxylic acid can be accomplished using established synthetic methodologies for benzo[b]thiophene derivatives as described in search results #3, #4, and #13.

Route via 2-Thiophenol Cyclization

Step 1: Preparation of 5-nitro-2-thiophenol

The preparation begins with commercially available 5-nitrosalicylaldehyde:

5-Nitrosalicylaldehyde + N,N-dimethylthiocarbamoyl chloride →
O-arylthiocarbamate → S-arylthiocarbamate → 5-nitro-2-thiophenol

This Newman-Kwart rearrangement sequence is described in search result #13:

  • React 5-nitrosalicylaldehyde with N,N-dimethylthiocarbamoyl chloride in DMF using DABCO as a base.
  • Heat the O-arylthiocarbamate in refluxing toluene to induce Newman-Kwart rearrangement.
  • Hydrolyze the resulting S-arylthiocarbamate with 3M NaOH to obtain 5-nitro-2-thiophenol.

Step 2: Cyclization to benzo[b]thiophene

The benzo[b]thiophene core can be constructed through a "one-pot" cyclization:

5-Nitro-2-thiophenol + bromoacetic acid (or ester) + K2CO3 →
5-nitrobenzo[b]thiophene-2-carboxylic acid (or ester)

Route via Direct Nitration

Alternatively, nitration of an existing benzo[b]thiophene-2-carboxylic acid can be performed:

Benzo[b]thiophene-2-carboxylic acid + KNO3 + H2SO4 →
5-nitrobenzo[b]thiophene-2-carboxylic acid

Experimental Procedure for 5-Nitrobenzo[b]thiophene-2-carboxylic Acid

  • In a round-bottom flask, dissolve 5-nitro-2-mercaptobenzaldehyde (1.0 equiv) in acetone (10 mL/mmol) and add K2CO3 (2.0 equiv).
  • Add ethyl bromoacetate (1.2 equiv) dropwise and heat the mixture at reflux for 4 hours.
  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.
  • Dissolve the residue in ethanol (5 mL/mmol) and add aqueous KOH solution (2M, 3 equiv). Heat at reflux for 2 hours.
  • Cool the mixture, acidify with concentrated HCl to pH 2, and collect the precipitate by filtration.
  • Wash the solid with cold water and dry under vacuum to obtain 5-nitrobenzo[b]thiophene-2-carboxylic acid.

Final Coupling and Amide Formation

The synthesis of the target compound requires amide bond formation between the previously prepared key intermediates.

Direct Amide Coupling

Multiple coupling methods can be used for amide formation, with the following being most suitable based on the functionalities present:

Method A: Carbodiimide Coupling

5-Nitrobenzo[b]thiophene-2-carboxylic acid + 5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-amine + EDCI/HOBt →
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Based on search result #5, this coupling approach has been successfully applied to similar systems:

  • To a solution of 5-nitrobenzo[b]thiophene-2-carboxylic acid (1.0 equiv) in anhydrous CH2Cl2 (20 mL/mmol), add DMAP (0.2 equiv) and stir for 30 minutes.
  • Add 5-(benzo[d]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-amine (1.1 equiv) followed by DCC (1.3 equiv).
  • Monitor the reaction by TLC. Upon completion, filter to remove dicyclohexylurea and concentrate the filtrate.
  • Purify by column chromatography to obtain the target compound.

Method B: Acid Chloride Formation

5-Nitrobenzo[b]thiophene-2-carboxylic acid + SOCl2 →
5-nitrobenzo[b]thiophene-2-carbonyl chloride + 5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-amine →
this compound

Experimental Procedure for Final Coupling

The following procedure, adapted from search result #5, provides a detailed method for the amide formation:

  • In a dry round-bottom flask, add 5-nitrobenzo[b]thiophene-2-carboxylic acid (1.0 mmol) and 30 mL anhydrous CH2Cl2.
  • Add DMAP (0.125 mmol) and stir at room temperature for 30 minutes.
  • Add 5-(benzo[d]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-amine (1.0 mmol) and continue stirring for 30 minutes.
  • Add N,N'-dicyclohexylcarbodiimide (1.0 mmol) and monitor the reaction by TLC.
  • Upon completion, filter the reaction mixture to remove dicyclohexylurea.
  • Concentrate the filtrate and purify by column chromatography (hexanes/ethyl acetate gradient) to obtain the final product.

Analytical Data

Characterization Data for Target Compound

Based on spectral data from similar compounds in the search results, the following analytical profile is expected for the target compound:

N-(5-(benzo[d]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide:

  • Physical state: Light yellow to tan solid
  • Melting point: 210-215°C (predicted)
  • 1H NMR (400 MHz, DMSO-d6): δ 10.50-10.65 (s, 1H, NHCO), 8.90-9.10 (d, 1H, ArH), 8.20-8.30 (d, 1H, ArH), 8.00-8.15 (dd, 1H, ArH), 7.80-7.95 (s, 1H, thiophene-H), 6.85-6.95 (d, 1H, ArH), 6.75-6.85 (d, 1H, ArH), 6.70-6.80 (s, 1H, ArH), 5.95-6.05 (s, 2H, OCH2O), 4.05-4.15 (s, 2H, CH2), 2.35-2.45 (s, 3H, CH3)
  • 13C NMR (100 MHz, DMSO-d6): Expected peaks at δ 160-165 (C=O), 145-155 (aromatic C), 115-120 (CN), 100-102 (OCH2O), 30-35 (CH2), 15-18 (CH3)
  • MS (ESI): [M+H]+ calculated based on molecular formula C23H15N3O5S2
  • IR (KBr): Expected absorptions at 3300-3400 cm-1 (N-H), 2200-2220 cm-1 (CN), 1640-1670 cm-1 (C=O), 1500-1530 cm-1 (NO2), 1230-1250 cm-1 (C-O)

Optimization Strategies

Critical Reaction Parameters

Table 1 outlines critical reaction parameters for key synthetic steps based on similar reactions reported in the search results:

Reaction Step Temperature Time Catalyst/Base Solvent Expected Yield
Thiophene core formation 60-80°C 2-3 h K2CO3 DMF 70-85%
Benzo[d]dioxole incorporation 60°C 2-5 h NaH DMF 75-90%
Newman-Kwart rearrangement 210-230°C 3-4 h - Toluene 65-80%
Cyclization to benzo[b]thiophene 60-80°C 3-5 h K2CO3 Acetone 60-75%
Nitration 0-5°C 1-2 h - H2SO4 65-80%
Amide coupling 20-25°C 12-16 h DCC/DMAP CH2Cl2 70-85%

Purification Techniques

The following purification methods are recommended for key intermediates and the final product:

  • 5-(Benzo[d]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-amine:

    • Column chromatography: Silica gel, hexanes/ethyl acetate gradient (1:0 to 3:1)
    • Recrystallization: Ethanol/water
  • 5-Nitrobenzo[b]thiophene-2-carboxylic acid:

    • Acid-base extraction
    • Recrystallization: Acetic acid/water or ethanol/water
  • N-(5-(benzo[d]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide:

    • Column chromatography: Silica gel, CH2Cl2/methanol gradient (100:0 to 95:5)
    • Recrystallization: DMF/water or THF/hexanes

Alternative Synthetic Approaches

One-Pot Convergent Synthesis

An alternative one-pot approach based on methodology from search result #2:

  • React benzo[d]dioxol-5-ylmethanamine with 3-cyano-4-methylthiophene-2-carboxylic acid to form an amide intermediate
  • Subject the intermediate to cyclization conditions to form the thiophene core with the benzo[d]dioxole moiety
  • Couple with 5-nitrobenzo[b]thiophene-2-carboxylic acid

Microwave-Assisted Synthesis

Based on the information in search result #11, microwave irradiation can significantly expedite several reaction steps:

  • The thiophene core assembly can be completed in 15-30 minutes at 120-150°C under microwave conditions
  • Amide coupling can be accelerated to 30-60 minutes at 80-100°C

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzo[d][1,3]dioxole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides of the original compound, while reduction can produce amino derivatives

Scientific Research Applications

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound’s derivatives are explored for use in materials science, such as in the development of novel polymers and electronic materials.

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit or activate certain signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The target’s complex structure (multiple substituents, fused rings) may result in lower yields compared to simpler analogues like ’s compound 9 (99.05% purity) .
  • Biological Potential: While nitrothiophene carboxamides exhibit narrow-spectrum antibacterial activity (), the target’s benzo[b]thiophene core may broaden its spectrum or alter mechanism due to increased aromatic surface area .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide, a complex organic compound, exhibits significant potential in biological applications, particularly in cancer therapy. This article delves into its biological activity, exploring its mechanisms, efficacy against various cell lines, and potential therapeutic uses.

Structural Overview

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its aromatic properties.
  • Cyano and Nitro groups : These groups are pivotal in influencing the compound's reactivity and biological interactions.
  • Thiophene and Carboxamide functionalities : These enhance the compound's pharmacological profile.

The molecular formula is C18H16N4O4S2C_{18}H_{16}N_{4}O_{4}S_{2}, with a CAS number of 19262-68-1.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties . The mechanisms include:

  • Inhibition of Angiogenesis : Compounds in this class can impede the formation of new blood vessels that tumors require for growth.
  • Overcoming Chemoresistance : They may also help in counteracting the resistance of cancer cells to conventional chemotherapy drugs.

Cytotoxic Activity

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, related thiophene derivatives have shown IC50 values indicating potent activity against cancer cells such as HCT-116 and MCF-7. A summary of these findings is presented in the table below:

CompoundCell LineIC50 (μM)Reference
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54
N-(5-(benzo[d][1,3]dioxol...VariousTBD

Study on Benzodioxol Derivatives

A recent study synthesized benzodioxol carboxamide derivatives and assessed their biological activities. Notably:

  • Compound IIc exhibited significant α-amylase inhibition (IC50 = 0.68 µM) while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM), indicating potential for diabetes management alongside anticancer efficacy .

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been evaluated for their biological activity:

  • 4-(benzo[d][1,3]dioxol-5-yloxy)phenyl-thiophene : Exhibits strong antioxidant properties.
  • 6-cyanoquinazoline derivatives : Demonstrated potent anticancer activity.

These comparisons highlight the unique combination of functional groups present in this compound, which may contribute to its distinct biological activities .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide?

  • Synthesis Protocol : The compound is synthesized via multi-step reactions, starting with the preparation of the thiophene core. Key steps include:

  • Thiophene functionalization : Introduction of the cyano and methyl groups at positions 3 and 4 of the thiophene ring using nitrile precursors and alkylating agents .
  • Coupling reactions : Amide bond formation between the thiophene intermediate and 5-nitrobenzo[b]thiophene-2-carboxylic acid using coupling agents like EDCI/HOBt .
  • Challenges : Ensuring regioselectivity during nitro group introduction and minimizing by-products during coupling. Purity is maintained via flash column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : 1H and 13C NMR confirm substitution patterns on the thiophene and benzo[d][1,3]dioxole moieties. For example, the methyl group on the thiophene ring appears as a singlet at ~2.1 ppm in 1H NMR .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and isotopic distribution .
  • X-ray crystallography : SHELX software is used to resolve crystal structures, confirming bond lengths and angles .

Q. How is the biological activity of this compound typically assessed in preliminary studies?

  • Experimental Design :

  • In vitro assays : Cytotoxicity is evaluated against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values calculated .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) identify potential targets. For example, nitro groups may interact with ATP-binding pockets .
  • Control experiments : Comparison with structurally similar compounds (e.g., dioxoloisoquinolinone derivatives) helps isolate structure-activity relationships .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final coupling step?

  • Methodological Approach :

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitrobenzo[b]thiophene intermediates, while additives like DMAP accelerate coupling .
  • Temperature control : Reactions performed at 0–5°C reduce side reactions (e.g., nitro group reduction).
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3)4) improve efficiency in cross-coupling steps .
    • Data Analysis : Yield improvements are quantified via HPLC purity checks (>95%) and comparative TLC monitoring .

Q. What strategies resolve contradictions in crystallographic data between computational models and experimental results?

  • Conflict Resolution :

  • Mercury software : Compare experimental X-ray data (e.g., CCDC entries) with density functional theory (DFT)-optimized structures to identify discrepancies in bond angles or torsion .
  • Refinement protocols : SHELXL’s least-squares refinement adjusts thermal parameters and occupancy rates to align with observed electron density maps .
    • Case Study : A 5° deviation in the thiophene ring’s dihedral angle may indicate crystal packing effects, requiring re-evaluation of hydrogen-bonding networks .

Q. How does the electronic nature of the nitro group influence the compound’s reactivity in biological systems?

  • Mechanistic Analysis :

  • Electrophilicity : The nitro group’s electron-withdrawing effect increases the carboxamide’s electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .
  • Redox activity : Nitroreductase enzymes may reduce the nitro group to a hydroxylamine or amine, altering bioavailability. Electrochemical assays (cyclic voltammetry) quantify redox potentials .
    • Experimental Validation : Compare bioactivity of nitro-substituted analogs with non-nitro derivatives in ROS (reactive oxygen species) detection assays .

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